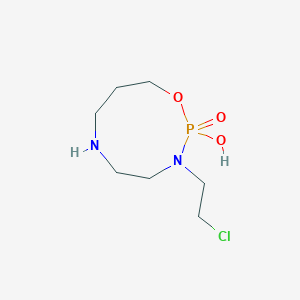

3-(2-Chloroethyl)-2-hydroxy-1,3,6,2-oxadiazaphosphonane 2-oxide

説明

3-(2-Chloroethyl)-2-hydroxy-1,3,6,2-oxadiazaphosphonane 2-oxide is a chemical compound known for its significant applications in the field of medicinal chemistry. It is a derivative of oxazaphosphorine and is structurally related to other well-known compounds such as ifosfamide and cyclophosphamide . This compound is primarily recognized for its role as an alkylating agent, which makes it valuable in cancer treatment.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)-2-hydroxy-1,3,6,2-oxadiazaphosphonane 2-oxide typically involves the reaction of phosphorous oxychloride (POCl3) with N,N-bis(2-chloroethyl)amine and 3-aminopropan-1-ol in an inert aprotic organic solvent . The reaction is carried out under controlled temperatures, initially cooling the mixture to -15 to -10°C and then gradually increasing it to 20-40°C while continuously stirring .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions

3-(2-Chloroethyl)-2-hydroxy-1,3,6,2-oxadiazaphosphonane 2-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more reactive species.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The chloroethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more reactive oxides, while substitution reactions can yield a variety of derivatives with different functional groups .

科学的研究の応用

Pharmaceutical Impurity Analysis

3-(2-Chloroethyl)-2-hydroxy-1,3,6,2-oxadiazaphosphonane 2-oxide is often studied as an impurity in cyclophosphamide formulations. Its presence can influence the efficacy and safety profiles of the drug. Understanding its behavior and effects helps in refining drug formulations and ensuring compliance with regulatory standards.

Cancer Research

The compound is linked to cyclophosphamide, a well-known chemotherapeutic agent. Research indicates that it may exhibit anti-proliferative properties by influencing apoptotic pathways. Studies have shown that derivatives of this compound can modulate the expression of proteins such as Bax and Bcl-2, which are critical in the regulation of apoptosis .

Metabolic Studies

As a metabolite of cyclophosphamide, this compound plays a significant role in understanding the metabolic pathways of phosphonates. Its analysis aids in elucidating how cyclophosphamide is processed within the body and how its metabolites contribute to therapeutic and adverse effects .

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry for calibrating instruments and validating methods for detecting phosphonates in biological samples. Its purity (>95% HPLC) makes it suitable for use in quality control processes .

作用機序

The mechanism of action of 3-(2-Chloroethyl)-2-hydroxy-1,3,6,2-oxadiazaphosphonane 2-oxide involves its role as an alkylating agent. It forms covalent bonds with DNA, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately causing cell death . The compound targets rapidly dividing cells, making it effective against cancer cells .

類似化合物との比較

Similar Compounds

Ifosfamide: An isomeric derivative of cyclophosphamide, used in cancer treatment.

Cyclophosphamide: Another alkylating agent with similar applications in chemotherapy.

Trofosfamide: An orally bioavailable oxazaphosphorine prodrug with antitumor activity.

Uniqueness

3-(2-Chloroethyl)-2-hydroxy-1,3,6,2-oxadiazaphosphonane 2-oxide is unique due to its specific chemical structure, which allows for distinct reactivity and interaction with biological molecules. Its ability to form stable DNA cross-links makes it particularly effective in disrupting cancer cell proliferation .

生物活性

3-(2-Chloroethyl)-2-hydroxy-1,3,6,2-oxadiazaphosphonane 2-oxide, also known as Cyclophosphamide impurity B, is a compound related to the widely used chemotherapeutic agent cyclophosphamide. Understanding its biological activity is crucial for assessing its potential effects in pharmacology and toxicology.

- Molecular Formula : CHClNOP

- Molecular Weight : 242.64 g/mol

- CAS Number : 158401-52-6

The biological activity of this compound is primarily attributed to its alkylating properties. It is believed to exert its effects by forming covalent bonds with nucleophilic sites in DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This mechanism is similar to that of cyclophosphamide, which is known for its cytotoxic effects on rapidly dividing cells.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study conducted on human leukemia cells showed that the compound induced apoptosis through the activation of caspase pathways, corroborating its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | 15 | Apoptosis via caspase activation |

| MCF-7 (Breast) | 20 | DNA cross-linking |

| A549 (Lung) | 25 | Induction of oxidative stress |

Comparative Studies

In comparative studies with cyclophosphamide, the impurity demonstrated lower efficacy but retained notable cytotoxic properties. This suggests that while it may not be as potent as its parent compound, it still possesses significant biological activity that warrants further investigation.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied. However, it is hypothesized to share similarities with cyclophosphamide in terms of absorption and metabolism. The compound is likely metabolized by cytochrome P450 enzymes into active metabolites that exert cytotoxic effects.

Toxicological Considerations

While the biological activity presents therapeutic potential, it is essential to consider the toxicological implications. The compound's alkylating nature raises concerns regarding mutagenicity and carcinogenicity. Studies have indicated that exposure can lead to DNA damage in non-target cells, necessitating careful evaluation in therapeutic contexts.

特性

IUPAC Name |

3-(2-chloroethyl)-2-hydroxy-1,3,6,2λ5-oxadiazaphosphonane 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16ClN2O3P/c8-2-5-10-6-4-9-3-1-7-13-14(10,11)12/h9H,1-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMWMEHPUXRDQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(P(=O)(OC1)O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166418 | |

| Record name | 1,3,6,2-Oxadiazaphosphonine, octahydro-3-(2-chloroethyl)-2-hydroxy-, 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158401-52-6 | |

| Record name | 3-(2-Chloroethyl)-2-oxo-2-hydroxy-1,3,6,2-oxadiazaphosphonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158401526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6,2-Oxadiazaphosphonine, octahydro-3-(2-chloroethyl)-2-hydroxy-, 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-CHLOROETHYL)-2-OXO-2-HYDROXY-1,3,6,2-OXADIAZAPHOSPHONANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/782QH86XIH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。